N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex small molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide linker and substituted aryl groups. The compound’s pyrimidoindole scaffold contributes to its rigidity, while the 3-methoxyphenyl and 3,5-dimethylphenyl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-11-17(2)13-18(12-16)28-23(32)15-35-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)19-7-6-8-20(14-19)34-3/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWSCSROFNOERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with significant biological activity. The structure includes a pyrimidine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 444.6 g/mol. The compound features a thioacetamide functional group linked to a pyrimidine derivative, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 444.6 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Research has indicated that compounds containing pyrimidine derivatives exhibit potent antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis and function .
Antitumor Activity
Several studies have focused on the antitumor potential of pyrimidine derivatives. For example, compounds related to this structure have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of synthesized thieno[2,3-d]pyrimidine derivatives:
- Compound VII showed an IC50 value of 27.6 µM against MDA-MB-231 cells.
- Structure Activity Relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance cytotoxicity compared to other substituents.
The mechanism by which this compound exerts its effects involves:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by mimicking natural substrates.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Table 2: Biological Activity Summary
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with a pyrimidine structure often exhibit significant antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Antitumor Activity
Numerous studies have focused on the antitumor potential of pyrimidine derivatives. For instance, compounds related to N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanisms typically involve the induction of apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of synthesized derivatives similar to this compound, one derivative showed an IC50 value of 27.6 µM against MDA-MB-231 cells. Structure Activity Relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance cytotoxicity compared to other substituents. The mechanisms by which these compounds exert their effects include:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by mimicking natural substrates.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways .
Applications in Drug Development
Given its biological activity, this compound is being investigated for its potential as a therapeutic agent in various diseases. The compound's ability to act as a 5-lipoxygenase inhibitor suggests it could play a role in treating inflammatory conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Diversity :
- The pyrimidoindole core in the target compound offers greater planarity and rigidity compared to the dihydropyrimidin-2-yl () or phthalimide () scaffolds. This may enhance target binding specificity in kinase inhibition .
- In contrast, phthalimide derivatives () prioritize synthetic utility for polymer precursors, lacking the heterocyclic complexity required for biological targeting .
Substituent Effects: 3-Methoxyphenyl vs. Compound 19 () employs a 3,5-dimethoxyphenyl group, which may increase solubility but reduce membrane permeability . 3,5-Dimethylphenyl vs. Trifluoromethyl-Benzothiazole: The 3,5-dimethylphenyl group in the target compound contributes steric bulk, whereas the trifluoromethyl group in Compound 19 enhances electronegativity, favoring interactions with polar enzyme residues .
Linker Group Comparison :
- The thioacetamide (-S-CH2-C=O-NH-) linker in the target compound and Compound 19 provides reduced polarity compared to oxyacetamide (-O-CH2-C=O-NH-) analogs (). This difference may improve metabolic stability but reduce aqueous solubility .
Physicochemical and Pharmacological Properties
Table 2: Inferred Property Comparisons
Key Findings:
- Solubility : The trifluoromethyl group in Compound 19 improves solubility relative to the target compound’s 3,5-dimethylphenyl group, which is purely hydrophobic .
- Target Specificity : The pyrimidoindole core’s rigidity may enhance kinase binding compared to the flexible tetrahydropyrimidin-yl derivatives in , which rely on stereochemistry for activity .
Spectroscopic and Structural Elucidation
highlights the use of NMR to compare substituent effects in analogs. For the target compound, regions analogous to "Region A" and "Region B" (, Figure 6) would likely show chemical shift variations due to the 3-methoxyphenyl group, aiding in structural confirmation . The thioacetamide linkage may also produce distinct ¹H-NMR signals (e.g., δ 3.5–4.0 ppm for -SCH2-) compared to oxyacetamide analogs (δ 4.0–4.5 ppm) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidoindole core via condensation of substituted indole precursors with thiourea derivatives under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2 : Thioacetamide linkage through nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
- Step 3 : Final coupling of the 3,5-dimethylphenyl group via amide bond formation, optimized using coupling agents like EDC/HOBt in dichloromethane . Key parameters : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. How can structural integrity be confirmed during synthesis?
Methodological validation includes:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, dimethylphenyl methyl groups at δ 2.2–2.4 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₂₈H₂₅N₃O₃S: 484.1695).
- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to ensure >95% purity .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screening should focus on:
- Kinase inhibition assays : Test against tyrosine kinase or PI3K pathways due to structural similarity to pyrimidoindole-based inhibitors.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Substituent effects : Minor changes in methoxy or methyl groups alter binding affinity. For example, replacing 3-methoxyphenyl with 4-fluorophenyl (as in ) may shift selectivity toward different kinase isoforms.
- Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Computational modeling : Perform molecular docking (using AutoDock Vina) to compare binding poses across structural analogs .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions.
- Metabolic stability : Replace metabolically labile groups (e.g., methyl → trifluoromethyl) based on hepatic microsome assays .
Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?
Microwave irradiation accelerates reactions via:
- Dipolar polarization : Selective heating of polar intermediates (e.g., thiourea derivatives), reducing side reactions.
- Kinetic control : Faster equilibration favors thermodynamically stable products (e.g., 15% yield increase in pyrimidoindole cyclization).
- Solvent effects : DMF or DMSO, which absorb microwaves efficiently, are preferred .
Q. What analytical techniques resolve structural ambiguities in regiochemistry?
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., methoxyphenyl vs. dimethylphenyl groups).
- X-ray crystallography : Resolve absolute configuration of the pyrimidoindole core.
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen positions in MS/MS fragmentation .
Methodological Guidance for Data Interpretation
Q. How to design SAR studies for this compound class?
- Core modifications : Compare pyrimido[5,4-b]indole vs. thieno[3,2-d]pyrimidine cores () to assess ring rigidity effects.
- Substituent libraries : Synthesize analogs with halogens (Cl, F), electron-donating (OCH₃), or bulky groups (CF₃) at the 3,5-dimethylphenyl position.
- Activity cliffs : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction : Input SMILES to identify potential targets (e.g., kinase, GPCR families).
- Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess cardiac toxicity risks.
- ADMET prediction : Use QikProp or ADMETlab to estimate permeability (Caco-2), CYP inhibition, and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
